![molecular formula C13H11F6NO4 B4803372 methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate](/img/structure/B4803372.png)
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate
Overview
Description
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate is a synthetic organic compound characterized by its unique trifluoromethyl groups and anilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the butanoate backbone: This could involve the reaction of a suitable ester with a trifluoromethyl ketone under basic conditions.
Introduction of the anilino group: This step might involve the nucleophilic substitution of a halogenated intermediate with 2-(trifluoromethyl)aniline.
Hydroxylation and oxidation: The final steps could include hydroxylation of the intermediate followed by oxidation to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are known to impart unique properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl groups and anilino moiety.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer agents, given the known bioactivity of trifluoromethyl-containing compounds.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, that benefit from the unique properties of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The trifluoromethyl groups could enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Lacks the anilino group, which might reduce its biological activity.
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-methylanilino]butanoate: Contains a methyl group instead of a trifluoromethyl group on the anilino moiety, potentially altering its chemical and biological properties.
Uniqueness
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate is unique due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)anilino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO4/c1-24-10(22)11(23,13(17,18)19)6-9(21)20-8-5-3-2-4-7(8)12(14,15)16/h2-5,23H,6H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHAHZUTPOBPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC1=CC=CC=C1C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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